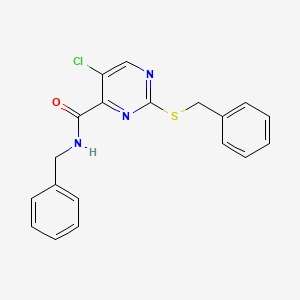
4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate
Overview
Description
4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate typically involves the reaction of substituted resorcinols with different 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst. Other catalysts such as diethylamide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used . The reaction conditions often include the use of recyclable catalysts, green methodologies, and reactions in aqueous media to reduce reaction time, catalyst utilization, and byproducts elimination while enhancing yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 6-acetyl-2-oxobenzo[d]oxazole-3(2H)-carboxylate
- Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate
Uniqueness
4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate is unique due to its specific substitution pattern and the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-acetyl-2-methoxyphenyl) 6,8-dichloro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O6/c1-9(22)10-3-4-15(16(7-10)25-2)26-18(23)13-6-11-5-12(20)8-14(21)17(11)27-19(13)24/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPAJRUYZLAOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B4216016.png)
![3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-4-(pyrrolidin-1-yl)benzamide](/img/structure/B4216018.png)
![2-[(4-chlorophenyl)thio]-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4216019.png)
![(2-phenylethyl)[4-(2-propyn-1-yloxy)benzyl]amine](/img/structure/B4216020.png)

![Ethyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4216028.png)
![7-(3,4-dichlorobenzyl)-8-[(4-methoxybenzyl)oxy]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4216032.png)
![ETHYL 6-{[(4-CHLOROPHENETHYL)AMINO]METHYL}-4-(4-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4216040.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4216041.png)
![N-[4-(BENZYLOXY)PHENYL]-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4216049.png)
![N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-4-nitrobenzamide](/img/structure/B4216054.png)
![1-(5-{[(Furan-2-YL)methyl]amino}-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL)ethan-1-one](/img/structure/B4216077.png)

![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4216086.png)
